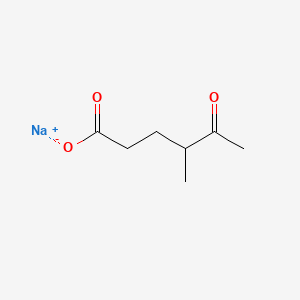

Sodium;4-methyl-5-oxohexanoate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H11NaO3 |

|---|---|

Molecular Weight |

166.15 g/mol |

IUPAC Name |

sodium;4-methyl-5-oxohexanoate |

InChI |

InChI=1S/C7H12O3.Na/c1-5(6(2)8)3-4-7(9)10;/h5H,3-4H2,1-2H3,(H,9,10);/q;+1/p-1 |

InChI Key |

QEQCTLAIARYMND-UHFFFAOYSA-M |

Canonical SMILES |

CC(CCC(=O)[O-])C(=O)C.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 5 Oxohexanoic Acid and Its Derivatives

Chemo-Synthetic Pathways

Carbonyl condensation reactions, such as aldol (B89426) and Claisen condensations, are fundamental in carbon-carbon bond formation and are applicable to the synthesis of keto acids like 4-methyl-5-oxohexanoic acid. scribd.com These reactions typically involve the formation of an enolate ion from one carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of a second compound. scribd.com

A patented process analogous to this involves reacting acetone (B3395972) with acrylic esters in the presence of primary amine catalysts at elevated temperatures and pressures to produce 5-oxohexanoic acid alkyl esters. This approach could be adapted to generate the 4-methyl substituted structure. The Knoevenagel condensation, a variation where a highly acidic dicarbonyl compound reacts with a ketone or aldehyde, also provides a viable synthetic route. scribd.com For example, the reaction of acetone with acrylic acid or its methyl ester, catalyzed by isopropylamine (B41738) at high temperatures, yields 5-oxohexanoic acid or its ester.

Table 1: Representative Carbonyl Condensation Conditions

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetone, Acrylic Acid | Isopropylamine | ~230 °C | 5-Oxohexanoic Acid | ~66-68% | |

| Acetone, Acrylic Ester | Primary Amines | ~230 °C, up to 55 bar | 5-Oxohexanoic Acid Alkyl Ester | 79.3% | google.com |

Esterification is a key process, often used to create ester derivatives that can be more easily purified or to protect the carboxylic acid functional group during other reaction steps. The direct reaction of a carboxylic acid with an alcohol, typically catalyzed by a strong acid like H₂SO₄, is known as Fischer esterification. unizin.org The reverse reaction, hydrolysis, can be used to convert the ester back to the carboxylic acid. unizin.org

Transesterification is another valuable technique, particularly for altering the ester group of a molecule. This is often achieved under mild conditions using enzymatic catalysts. For instance, lipase-catalyzed transesterification, using enzymes like Candida antarctica lipase (B570770) B (CALB), can achieve high yields (>90%) at moderate temperatures. smolecule.com Solvent-free systems using catalysts like methylboronic acid have also been developed to facilitate transesterification at ambient temperatures, which is advantageous for thermally sensitive compounds. smolecule.com In a related synthesis, ethyl (5R)-5-hydroxyhexanoate is converted to the corresponding methyl ester in 95% yield via transesterification with methanol (B129727) and sodium methoxide (B1231860).

The Michael addition, or conjugate addition, is a powerful method for forming the carbon skeleton of 4-methyl-5-oxohexanoic acid. numberanalytics.com This reaction involves the 1,4-addition of a nucleophile (a Michael donor, typically an enolate) to an α,β-unsaturated carbonyl compound (a Michael acceptor). libretexts.orgnih.gov

One synthetic approach involves the Michael addition of acetylacetone (B45752) to methyl acrylate (B77674). chemicalbook.com In this reaction, a sodium catalyst in ethanol (B145695) is used to generate the enolate of acetylacetone, which then adds to the methyl acrylate. The resulting product, methyl 4-acetyl-5-oxohexanoate, is a closely related derivative. chemicalbook.com Asymmetric Michael additions can also be employed to create chiral centers with high stereoselectivity. For example, the lithiated SAMP hydrazone of trifluoroacetone undergoes an asymmetric Michael reaction with alkylidenemalonate esters to produce chiral 3-alkyl-6,6,6-trifluoro-5-oxohexanoic acids. acs.org This strategy highlights the potential for creating specific stereoisomers of substituted hexanoic acids. acs.org

Table 2: Michael Addition for Hexanoate (B1226103) Synthesis

| Michael Donor | Michael Acceptor | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| Acetylacetone | Methyl Acrylate | Sodium in Ethanol | Methyl 4-acetyl-5-oxohexanoate | chemicalbook.com |

| Diethyl Malonate | Ethyl Acrylate | Sodium Ethoxide | Precursor to a C₇H₁₀O₃ carboxylic acid | msu.edu |

| Lithiated Trifluoroacetone SAMP-hydrazone | Alkylidenemalonates | n-BuLi | Chiral 3-alkyl-6,6,6-trifluoro-5-oxohexanoic acids | acs.org |

Reductive transformations are primarily used to modify the keto group within the hexanoate chain. The ketone at the C-5 position can be reduced to a secondary alcohol, yielding 4-methyl-5-hydroxyhexanoic acid. This transformation is typically accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Furthermore, a process known as reductive amination can be employed to convert the keto group into an amine. This reaction pathway typically starts with the amination of the carbonyl group to form an imine, which is then hydrogenated to yield a γ-amino acid. mdpi.com This amino acid can subsequently undergo intramolecular amidation to form a lactam, specifically a pyrrolidone derivative. mdpi.com Supported gold catalysts have been shown to be effective in the one-pot conversion of levulinic acid (4-oxopentanoic acid) and an amine into pyrrolidone derivatives using formic acid as a reducing agent. sci-hub.se

4-Methyl-5-oxohexanoic acid and its isomers can serve as precursors for the synthesis of various heterocyclic compounds through cyclization reactions. The presence of both a ketone and a carboxylic acid allows for intramolecular reactions or reactions with bifunctional reagents.

A common reaction involves the condensation of γ-keto acids with hydrazine (B178648) or its derivatives to form six-membered dihydro-pyridazinone rings. clockss.org For instance, heating 5-methyl-4-oxohexanoic acid with anhydrous hydrazine in ethanol results in the formation of 4,5-dihydro-6-isopropyl-3(2H)-pyridazinone. Similarly, levulinic acid (4-oxopentanoic acid) undergoes cyclization with hydrazine derivatives to yield pyridazinones. clockss.org Acid-catalyzed intramolecular cyclization is another strategy; for example, N-(4,4-diethoxybutyl)imines undergo acid-catalyzed cyclization followed by a sigmatropic shift to form 3-arylidene-1-pyrrolines. rsc.org

Table 3: Cyclization Reactions of Oxohexanoic Acid Derivatives

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Methyl-4-oxohexanoic acid | Anhydrous hydrazine | Ethanol, heat for 3 hrs | 4,5-Dihydro-6-isopropyl-3(2H)-pyridazinone | |

| Arylhydrazines | Keto acids/esters | Acetic acid or Methanol/H₂SO₄, reflux | Indole (B1671886) derivatives | nih.gov |

| γ-Aminovaleric acid (from LA reduction) | Heat | - | 5-Methylpyrrolidin-2-one (lactam) | mdpi.com |

Acylation and alkylation reactions are used to introduce acyl and alkyl groups, respectively, onto the hexanoate structure. researchgate.net These derivatizations can modify the compound's properties or serve as a step in a more complex synthesis. Alkylation of β-keto esters is a common method for chain extension. For example, ethyl 5,5-dimethyl-4-oxohexanoate can be synthesized by alkylating a β-keto ester with reagents like diethylzinc (B1219324) and methylene (B1212753) iodide. This involves the formation of a zinc enolate intermediate which is then alkylated. orgsyn.org

Acylation is often used to add a protective group or to synthesize more complex structures. For instance, indole N-acylation can be performed using various aryl acid chlorides in the presence of a base like t-BuONa or DMAP/Et₃N. nih.gov These general derivatization techniques offer pathways to a wide range of derivatives from the basic 4-methyl-5-oxohexanoic acid skeleton. researchgate.net

Multi-step Convergent Synthesis from Common Precursors

Multi-step convergent synthesis strategies offer an effective means to construct the 4-methyl-5-oxohexanoic acid backbone from readily available and simple starting materials. A prevalent industrial and laboratory method involves the Michael addition reaction between an acrylic acid derivative and a ketone.

One key approach is the reaction of acetone with acrylic acid or its esters, such as methyl acrylate. google.com This reaction is typically catalyzed by primary amines (e.g., methylamine, ethylamine) or Schiff bases formed from these amines and acetone. google.com The process can be optimized for continuous production by feeding the reactants into distillation columns to efficiently separate the product, thereby minimizing the formation of byproducts like mesityl oxide. google.com

A specific laboratory-scale synthesis for a related derivative, methyl 4-acetyl-5-oxohexanoate, involves the dropwise addition of methyl acrylate to a solution of acetylacetone in ethanol with sodium as a catalyst. chemicalbook.com The reaction is initiated at a low temperature (0°C) and then refluxed to completion. chemicalbook.com The resulting product is a mixture containing the target compound. chemicalbook.com

The table below summarizes a typical convergent synthesis approach for a derivative of 4-methyl-5-oxohexanoic acid.

| Step | Reactants | Catalyst/Reagents | Key Conditions | Product | Reference |

| 1 | Acetone, Methyl Acrylate | Primary Amines (e.g., Ethylamine) | Elevated Temperature and Pressure | Methyl 5-oxohexanoate | google.com |

| 2 | Acetylacetone, Methyl Acrylate | Sodium, Ethanol | 0°C to Reflux | Methyl 4-acetyl-5-oxohexanoate | chemicalbook.com |

| 3 | Succinic Anhydride, Grignard Reagents | FeCl3, AlCl3 | - | Various Keto Acids | whiterose.ac.uk |

Other convergent strategies include the ring-opening of cyclic anhydrides, such as succinic anhydride, using organometallic reagents like Grignard reagents. whiterose.ac.uk This method provides access to a variety of keto acids that can serve as precursors or analogues. whiterose.ac.uk

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis presents an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzyme-catalyzed reactions are valued for their high enantioselectivity and regioselectivity, operating under mild conditions of temperature and pressure. core.ac.uk

Enzymatic Hydroxylation Reactions

Enzymatic hydroxylation introduces a hydroxyl group into the molecule with high specificity. While direct enzymatic hydroxylation of 4-methyl-5-oxohexanoic acid is not extensively documented, analogous reactions suggest its feasibility. For instance, the synthesis of 2-hydroxy-5-methyl-4-oxohexanoic acid can be achieved through the hydroxylation of 5-methyl-4-oxohexanoic acid. smolecule.com

A notable example is the enzymatic formation of 4-hydroxy-5-oxohexanoic acid catalyzed by the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme MenD. researchgate.net This reaction proceeds via the interaction of α-ketoglutarate with pyruvate (B1213749). researchgate.net Enzymes such as proline and pipecolic acid hydroxylases are also known to catalyze specific hydroxylation reactions, indicating a broad potential for this class of enzymes in organic synthesis. nih.gov

Oxidative Deamination via ω-Amino Group Oxidizing Enzymes

Oxidative deamination is a fundamental biochemical process that converts an amino acid into a corresponding α-keto acid, with the liberation of ammonia (B1221849). wikipedia.orggpnotebook.com This process is primarily catalyzed by enzymes such as L- or D-amino acid oxidases and glutamate (B1630785) dehydrogenase (GDH) in the liver and kidneys. wikipedia.org The reaction involves the oxidation of the amino acid to an imino acid, which is then hydrolyzed to the keto acid. gpnotebook.com

This enzymatic pathway can be harnessed for the synthesis of oxocarboxylic acids. By selecting an appropriate amino acid precursor with a carbon skeleton matching the desired keto acid, enzymes can facilitate a highly specific conversion. For example, glutamate can be deaminated by GDH to produce α-ketoglutarate. wikipedia.org While a direct precursor for 4-methyl-5-oxohexanoic acid via this route is specific, the general principle allows for the synthesis of various keto acids from amino acid starting materials. nova.edu The process can be catalyzed by various systems, including laccase-mediator systems or DOPA decarboxylase, which consumes oxygen to produce a carbonyl compound and ammonia. researchgate.netnih.gov

| Enzyme Class | Function | Reactant Type | Product Type | Reference |

| Amino Acid Oxidase | Stereospecific Oxidation | L- or D-Amino Acids | α-Keto Acids, Ammonia | wikipedia.org |

| Glutamate Dehydrogenase (GDH) | Deamination | Glutamate | α-Ketoglutarate, Ammonia | wikipedia.org |

| DOPA Decarboxylase | Oxygen-Consuming Deamination | Aromatic Amines/Amino Acids | Carbonyl Compound, Ammonia | nih.gov |

Fermentative Production of Related Oxocarboxylic Acids as Building Blocks

Fermentation, a cornerstone of "White Biotechnology," provides a sustainable method for producing functionalized chemical building blocks from renewable resources. nih.govoup.com 2-Oxocarboxylic acids (2-OCAs) are particularly valuable intermediates in metabolism and can be produced in high concentrations by microorganisms. oup.comresearchgate.net

Microbial fermentation processes have been optimized to produce significant quantities of simple oxocarboxylic acids like pyruvic acid and 2-oxoglutaric acid (α-ketoglutarate). nih.govnih.gov These compounds serve as versatile starting materials for subsequent chemical syntheses. researchgate.net For example, biotechnologically produced 2-oxoglutaric acid is a useful educt for synthesizing various heterocyclic compounds. nih.gov The fermentative production of these fundamental keto acids provides a "green" alternative to chemical synthesis, which often requires harsh conditions. oup.com These building blocks can then be used in further chemical or enzymatic steps to construct more complex molecules like 4-methyl-5-oxohexanoic acid.

Emerging Synthetic Approaches

Research into novel synthetic methods continues to provide more efficient and environmentally friendly pathways for producing carboxylic acids.

Electrochemical Synthesis Methods

Organic electrochemistry is gaining traction as a sustainable and powerful synthetic tool. rsc.org It can obviate the need for high temperatures, expensive catalysts, and harsh oxidants often required in traditional transformations of carboxylic acids. rsc.orgrsc.org

Electrochemical methods can be applied to various reactions involving carboxylic acids, including:

Kolbe Electrolysis : This classic method involves the oxidative decarboxylation of a carboxylate to form a new C-C bond through radical dimerization. gre.ac.uk

Carboxylation of Alkenes and Dienes : Carbon dioxide can be used as a C1-synthon in the electrochemical carboxylation of unsaturated hydrocarbons to produce carboxylic acids. researchgate.net This approach offers a direct route to incorporating the carboxyl group. numberanalytics.com

Oxidative Decarboxylation : This process can be used to form C-N, C-S, and C-O bonds, expanding the synthetic utility beyond simple C-C bond formation. rsc.org

These electrochemical techniques represent a promising frontier for the synthesis of 4-methyl-5-oxohexanoic acid and its derivatives, offering potential for high selectivity and milder reaction conditions. numberanalytics.com

Stereoselective and Enantioselective Syntheses

The synthesis of specific stereoisomers of 4-methyl-5-oxohexanoic acid and its derivatives is crucial for various applications, particularly in fields where chirality dictates biological activity or sensory properties. Researchers have developed several stereoselective and enantioselective methodologies to control the configuration at the chiral center (C4). These approaches often employ chiral auxiliaries, enzymatic transformations, or asymmetric catalysis.

One notable chemoenzymatic approach has been utilized for the synthesis of enantioenriched (S)-5-methylhept-2-en-4-one, a key flavor compound. researchgate.netmdpi.com This multi-step synthesis uses (S)-4-methyl-3-oxohexanoic acid as a key intermediate. mdpi.com The process begins with a substrate, which is then converted through a series of reactions, including an enzymatic step, to yield the target compound with a specific stereochemistry. researchgate.netmdpi.com

Another significant strategy involves the asymmetric Michael reaction. This method has been successfully applied to prepare chiral 3-alkyl-6,6,6-trifluoro-5-oxohexanoic acids. acs.org In this approach, a chiral auxiliary, such as Enders's SAMP ((S)-N-amino-2-methoxymethylpyrrolidine) hydrazone of trifluoroacetone, is reacted with alkylidenemalonate esters. acs.org The subsequent hydrolysis of the major diastereomer yields the desired enantiomerically pure 3-substituted (+)-6,6,6-trifluoro-5-oxohexanoic acids. acs.org

The synthesis of methyl 4-methyl-5-oxohexanoate has also been reported through a 1,4-addition reaction, which is a key step in the synthesis of other complex molecules. universiteitleiden.nl While this specific report does not focus on stereoselectivity, the intermediates and reactions involved are fundamental and could be adapted for asymmetric synthesis. universiteitleiden.nl

Furthermore, biocatalysis plays a role in producing chiral precursors. For instance, the enantioselective reduction of ethyl-5-oxohexanoate has been achieved using microorganisms like Pichia methanolica, yielding ethyl-(S)-5-hydroxyhexanoate with high enantiomeric excess, a key intermediate for certain pharmaceuticals. mdpi.com Although this is not a direct synthesis of chiral 4-methyl-5-oxohexanoic acid, it demonstrates the power of enzymatic reductions in creating chiral centers in related structures.

Detailed findings from selected stereoselective syntheses are summarized in the tables below.

Table 1: Chemoenzymatic Synthesis of (S)-4-Methyl-3-oxohexanoic acid Intermediate mdpi.com

| Step | Reactant | Reagent/Catalyst | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Enzymatic Hydrolysis | Ketoester 3 | Novozym 435, sodium phosphate (B84403) buffer | (S)-4-Methyl-3-oxohexanoic acid (4) | 100% (GC Yield) | 88% |

Table 2: Asymmetric Michael Reaction for Chiral 6,6,6-Trifluoro-5-oxohexanoic Acids acs.org

| Starting Materials | Key Reagent | Intermediate Product (Major Diastereomer) | Final Product | Diastereomeric Ratio | Notes |

|---|---|---|---|---|---|

| SAMP-hydrazone of trifluoroacetone, Alkylidenemalonate esters | Enders's SAMP auxiliary | Michael Adducts (5a1-d1) | (+)-6,6,6-Trifluoro-5-oxohexanoic acids (1a,c,d) and (-)-acid (1b) | Varies with substrate | Final products obtained after acidic hydrolysis of the isolated major diastereomers. |

Chemical Reactivity and Transformation Studies of 4 Methyl 5 Oxohexanoic Acid

Reactivity of the Keto Functional Group

The ketone group at the C-5 position is a primary site for a variety of chemical reactions, including nucleophilic additions and condensations.

Nucleophilic Addition Reactions

The carbonyl carbon of the keto group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org A significant application of this reactivity is the reduction of the keto group.

The reduction of γ-keto acids like 4-methyl-5-oxohexanoic acid is a key step in the synthesis of valuable γ-lactones. rsc.orgrsc.orgnih.gov This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol, forming 4-methyl-5-hydroxyhexanoic acid. rsc.org Subsequent intramolecular esterification (lactonization), often promoted by acidic conditions, yields the corresponding γ-lactone. acs.org More complex catalytic systems, such as those based on nickel and iridium, have been developed for the highly efficient and enantioselective hydrogenation of γ-keto acids to chiral γ-lactones. nih.govacs.org

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 4-Methyl-5-hydroxyhexanoic acid | Selectively reduces the ketone over the carboxylic acid. The initial product can cyclize to form a γ-lactone. rsc.org |

| Asymmetric Hydrogenation | H₂ with Chiral Nickel or Iridium Catalyst | Chiral 4-methyl-γ-valerolactone | Provides high yields and excellent enantioselectivity for the synthesis of specific stereoisomers of the lactone. nih.govacs.org |

| Johnson–Corey–Chaykovsky Reaction | Trimethylsulfoxonium iodide | γ-Lactone | A method for synthesizing γ-lactones from γ-keto acids via a sulfur ylide. acs.org |

Condensation Reactions with Amines and Other Nucleophiles

The ketone carbonyl group can undergo condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. libretexts.orgnptel.ac.in This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of the C=N double bond of the imine. acs.org

The pH of the reaction is crucial; it is generally most effective under mildly acidic conditions (around pH 5). libretexts.orgacs.org At higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water. At lower pH, the amine nucleophile becomes protonated, rendering it non-nucleophilic. libretexts.orgacs.org While specific studies on 4-methyl-5-oxohexanoic acid are not prevalent, this general mechanism is applicable.

| Nucleophile | Intermediate | Final Product | General Conditions |

|---|---|---|---|

| Primary Amine (R-NH₂) | Carbinolamine | Imine (Schiff Base) | Mildly acidic (pH ≈ 5) |

| Hydroxylamine (NH₂OH) | Carbinolamine | Oxime | Controlled pH to favor imine formation. wikipedia.org |

Hydration Equilibria and Geminal Diol Formation

In aqueous solutions, ketones can exist in a reversible equilibrium with their hydrated form, a geminal diol (gem-diol). schoolwires.netnih.gov This reaction involves the nucleophilic addition of water to the carbonyl carbon. nih.gov For most simple ketones, the equilibrium lies significantly to the left, favoring the keto form. uniba.it For example, an aqueous solution of acetone (B3395972) consists of about 99.9% ketone and only 0.1% gem-diol at equilibrium. uniba.it

The position of this equilibrium is influenced by electronic and steric factors. Electron-withdrawing groups attached to the carbonyl carbon destabilize it, thus favoring the formation of the more stable gem-diol. schoolwires.net Studies on α-keto acids show that they have a greater tendency to form hydrates compared to simple ketones. uniba.itnih.govnumberanalytics.com This is due to the electron-withdrawing effect of the adjacent carboxylic acid group. uniba.it In the case of 4-methyl-5-oxohexanoic acid, a γ-keto acid, the carboxylic acid group is more distant from the keto group. Consequently, its electron-withdrawing influence is weaker, and the hydration equilibrium is expected to be less favorable than for α-keto acids, resembling that of a typical aliphatic ketone.

Reactivity of the Carboxylic Acid Moiety

The terminal carboxylic acid group undergoes reactions typical of its class, most notably esterification and decarboxylation, although the latter is less facile for a γ-keto acid.

Esterification Reactions

Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. rsc.orgmasterorganicchemistry.comathabascau.ca This is a reversible equilibrium reaction. acs.org To achieve high yields of the ester product, the equilibrium can be shifted to the right by using a large excess of the alcohol or by removing the water formed during the reaction. acs.org

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule result in the formation of the ester. athabascau.ca This method can be applied to 4-methyl-5-oxohexanoic acid to produce various alkyl esters, such as ethyl 5-methyl-4-oxohexanoate. msu.edu

Intermolecular and Intramolecular Reaction Mechanisms

The dual functionality of 4-methyl-5-oxohexanoic acid enables it to participate in both reactions within a single molecule (intramolecular) and between different molecules (intermolecular).

Molecules containing two carbonyl groups, such as 1,4- and 1,5-diketones, can undergo intramolecular aldol (B89426) reactions to form cyclic compounds. libretexts.org In the case of 4-methyl-5-oxohexanoic acid, which is a γ-keto acid, the enolate can be formed at the alpha-carbon of the ketone (C-4) or the methyl group (C-6). An intramolecular reaction where the enolate attacks the carboxyl group or its ester derivative can lead to the formation of a cyclic product. A key example of an intramolecular reaction involving a similar structure is the acid-catalyzed lactonization of ethyl 4-hydroxy-5-oxohexanoate to form solerone (5-oxo-4-hexanolide). acs.orgacs.org

The general mechanism for an intramolecular aldol condensation involves the formation of an enolate by a base, which then attacks the other carbonyl group within the same molecule. youtube.commagritek.com For a 1,4-diketone like 2,5-hexanedione, this reaction leads to a stable five-membered cyclopentenone ring. libretexts.org Given that 4-methyl-5-oxohexanoic acid has a 1,4-relationship between its carbonyl carbons (carboxyl carbon at C-1 and keto carbon at C-5), it has the potential to form a five-membered ring via an intramolecular condensation, although steric hindrance from the methyl group at C-4 would influence the reaction's feasibility and outcome.

Intermolecular reactions are also possible, where the enolate of one molecule reacts with the carbonyl group of another. A classic example of such a process is the Michael addition, which can be followed by an intramolecular aldol condensation in what is known as a Robinson annulation. researchgate.net

Table 1: Key Reaction Mechanisms

| Reaction Type | Description | Potential Product Type | Governing Factors |

|---|---|---|---|

| Intramolecular Aldol Condensation | An enolate formed from the ketone attacks the carboxylic acid (or its ester derivative) within the same molecule. | Cyclic lactones or cyclopentenone derivatives. | Ring stability (5- or 6-membered rings are favored), steric hindrance, reaction conditions (acid or base catalysis). libretexts.org |

| Intramolecular Lactonization | Following reduction of the ketone to a hydroxyl group, the resulting hydroxy acid can undergo acid-catalyzed cyclization. | γ-Lactones (five-membered rings). | Presence of an acid catalyst and a hydroxyl group positioned to form a stable ring. acs.orgacs.org |

| Intermolecular Aldol Condensation | The enolate of one molecule attacks the carbonyl group of a second molecule. | Dimeric or polymeric products. | Concentration of reactants; less favored than intramolecular reactions when stable rings can be formed. libretexts.org |

Oxidative and Reductive Transformations

The ketone and carboxylic acid functional groups in 4-methyl-5-oxohexanoic acid can undergo various oxidative and reductive transformations.

Oxidative Transformations The compound can be oxidized to create dicarboxylic acids or other oxidized derivatives. The specific product depends on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used for this purpose in a laboratory setting. For industrial applications, catalytic oxidation using palladium (Pd) or platinum (Pt) catalysts is often preferred due to higher efficiency, selectivity, and reduced environmental impact compared to stoichiometric oxidants.

Reductive Transformations The keto group is susceptible to reduction to a secondary alcohol, forming 4-methyl-5-hydroxyhexanoic acid. This transformation is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting hydroxy acid can then undergo intramolecular cyclization (lactonization) as mentioned previously. Reductive amination of similar keto-acids, like levulinic acid, is also a well-established process to produce pyrrolidones, which are valuable chemical intermediates. sci-hub.semdpi.com This involves the reaction of the keto group with ammonia (B1221849) or a primary amine in the presence of a reducing agent. mdpi.com

Table 2: Summary of Oxidative and Reductive Reactions

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Dicarboxylic acids or other oxidized derivatives | |

| Catalytic Oxidation | O₂, Palladium (Pd) or Platinum (Pt) catalyst | Dicarboxylic acids | |

| Reduction (Ketone) | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 4-methyl-5-hydroxyhexanoic acid | |

| Reductive Amination (Ketone) | Ammonia (NH₃) or Primary Amine (R-NH₂), H₂/Catalyst or other reducing agent | Pyrrolidone derivatives | sci-hub.semdpi.com |

Photochemical Behavior and Induced Transformations

The photochemistry of α-keto acids, a class of compounds structurally related to 4-methyl-5-oxohexanoic acid, has been studied in atmospheric and aqueous chemistry. acs.orgacs.org These compounds can act as photoinitiators, absorbing light and forming radical species that can drive further chemical reactions. noaa.govresearchgate.net

Aqueous photolysis of pyruvic acid, a simple α-keto acid, is known to produce larger oligomeric species. acs.org Among the identified photoproducts are 2,4-dihydroxy-2-methyl-5-oxohexanoic acid (DMOHA), a compound with a similar carbon skeleton to the subject of this article. acs.orgacs.orgresearchgate.net The formation of these complex molecules occurs through radical recombination pathways. noaa.gov

The process begins with the α-keto acid absorbing light, which can lead to the formation of radical intermediates. These radicals can then react with other molecules, including other non-photoactive species, initiating a cascade of reactions that increase molecular complexity. noaa.govresearchgate.net For instance, α-keto acids have been shown to initiate reactions with fatty acids and alcohols in aqueous solutions upon photolysis. noaa.govresearchgate.net While specific photochemical studies on 4-methyl-5-oxohexanoic acid are not widely reported, its structure suggests it would likely exhibit similar photochemical behavior, acting as a photoinitiator and undergoing transformations to form more complex products.

Table 3: Potential Photochemical Transformations

| Process | Description | Example Products from Related Compounds (e.g., Pyruvic Acid) | Reference |

|---|---|---|---|

| Photo-initiation | Absorption of light leads to the formation of radical species that can initiate other reactions. | Radical intermediates | noaa.govresearchgate.net |

| Oligomerization | Radical intermediates combine to form larger, more complex molecules (oligomers). | 2,4-dihydroxy-2-methyl-5-oxohexanoic acid (DMOHA), Dimethyltartaric acid (DMTA) | acs.orgacs.orgresearchgate.net |

| Induced Reactions | Radicals formed from the keto acid react with other non-photoactive organic molecules. | Cross-products with species like fatty acids or alcohols. | noaa.govresearchgate.net |

Research Applications in Specialized Organic Synthesis

Intermediate in Pharmaceutical and Bioactive Compound Synthesis

The compound is a key precursor in the synthesis of various biologically active molecules, including those with therapeutic potential.

β-Carbolines are a large group of natural and synthetic indole (B1671886) alkaloids with a tricyclic pyrido[3,4-b]indole ring system. ljmu.ac.uk These compounds exhibit a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. ljmu.ac.ukmdpi.com The synthesis of β-carboline derivatives often involves the construction of the pyridine (B92270) ring onto an existing indole structure. While direct evidence for the use of Sodium;4-methyl-5-oxohexanoate is not explicitly detailed in the provided search results, the synthesis of related structures, such as methyl 4-acetyl-5-oxohexanoate, is mentioned in the context of preparing pyrrole (B145914) intermediates. chemicalbook.com The general strategies for β-carboline synthesis often employ condensation reactions, such as the Pictet-Spengler reaction, which could potentially utilize a precursor derived from this compound. ljmu.ac.uksciforum.net

| β-Carboline Synthesis Strategies | Description | Potential Relevance of this compound |

| Pictet-Spengler Reaction | Condensation of a tryptamine (B22526) with an aldehyde or ketone to form a tetrahydro-β-carboline. ljmu.ac.uksciforum.net | A derivative of the compound could serve as the carbonyl component. |

| Bischler-Napieralski Reaction | Cyclization of an N-acyl-β-arylethylamine to form a dihydroisoquinoline, which can be a precursor to the β-carboline ring system. ljmu.ac.uk | Not directly applicable. |

| Palladium-Catalyzed Reactions | Cross-coupling reactions to form the pyridine ring. ljmu.ac.uk | A functionalized derivative could participate in these reactions. |

α-Aminoadipic acid is a higher homolog of glutamic acid and is a key component in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics. nih.gov Peptides containing α-aminoadipic acid are of interest for their potential biological activities. The synthesis of (S)-2,6-diamino-5-oxohexanoic acid, a derivative of (S)-2-aminoadipic acid, has been identified as an important intermediate for the creation of α-aminoadipic acid peptides. google.com While the direct use of this compound is not specified, its structural similarity to intermediates in these synthetic pathways suggests its potential as a starting material for preparing α-aminoadipic acid analogs. The synthesis of these peptides often involves the use of orthogonally protected amino acid building blocks in solid-phase peptide synthesis (SPPS). ualberta.ca

This compound and its ester derivatives are valuable precursors for a variety of heterocyclic compounds.

Pyrroles: Methyl 4-acetyl-5-oxohexanoate is utilized in the modified Knorr condensation for the synthesis of pyrroles. smolecule.com Pyrrole derivatives are important structural motifs in many pharmaceuticals. smolecule.com The synthesis involves the reaction of the dicarbonyl compound with an amine or ammonia (B1221849) derivative.

Quinazolines and Quinazolinones: The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been achieved through reactions involving various aldehydes. researchgate.net While not directly mentioning this compound, the general synthetic strategies for quinazolines and quinazolinones often involve the condensation of an anthranilic acid derivative with a carbonyl compound or its equivalent. A derivative of this compound could potentially serve as the carbonyl component in such reactions.

The development of novel antiviral agents is a critical area of pharmaceutical research. nih.gov While direct application of this compound is not explicitly cited, its structural relative, glutarate (4-acetylbutyric acid), is noted for its use in developing antiviral compounds, particularly those targeting retroviruses like HIV. medchemexpress.eu Furthermore, β-carboline derivatives, which can be synthesized from precursors related to this compound, have shown antiviral activity against poliovirus and herpes simplex virus (HSV-1). nih.gov This suggests that the core structure of the hexanoate (B1226103) derivative can be a valuable scaffold in the design of new antiviral drugs.

Precursor for Advanced Heterocyclic Systems (e.g., Pyrroles, Quinazolines, Quinazolinones)

Building Block for Complex Organic Molecules

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. cymitquimica.com this compound and its ester forms, such as ethyl 5-methyl-4-oxohexanoate, are considered versatile building blocks due to their reactive functional groups.

Synthesis of Natural Products and Analogues

Applications in Agrochemical and Flavor Chemistry Research

The inherent reactivity of the keto-acid scaffold makes derivatives of this compound subjects of investigation in both agrochemical and flavor science.

Keto acids and their derivatives are a class of compounds actively explored for their potential as plant growth regulators (PGRs). google.comnih.gov Research has shown that specific structures within this family can promote, inhibit, or otherwise modify physiological processes in plants. mdpi.com For instance, certain α-ketol unsaturated fatty acid derivatives have demonstrated excellent plant growth-regulating activity, including the ability to promote the formation of flower buds. google.com

The potential for this class of compounds in agriculture is broad. Studies have shown that related keto acids can influence plant development and defense mechanisms. For example, a siderophore-producing Proteus strain was found to produce 4-methyl-2-oxopentanoate (B1228126) (an isomer of the parent acid), which exhibited plant growth promotion activity. nih.gov Furthermore, halogenated derivatives such as methyl 5-chloro-4-oxohexanoate are considered for their potential in agrochemicals, possibly as herbicides or pesticides, due to their inherent reactivity. smolecule.com These findings underscore the rationale for investigating derivatives of 4-methyl-5-oxohexanoic acid for novel plant growth regulation properties.

| Derivative Class / Compound | Observed/Potential Application | Reference |

|---|---|---|

| α-Ketol Unsaturated Fatty Acid Derivatives | Flower bud formation promotion; general plant growth regulation. | google.com |

| 4-Methyl-2-oxopentanoate | Plant growth promotion (produced by microorganisms). | nih.gov |

| Methyl 5-chloro-4-oxohexanoate | Potential use in agrochemicals (pesticides/herbicides). | smolecule.com |

| Gibberellic Acid Derivatives (containing α,β-unsaturated ketones) | Regulation of stem elongation, seed germination, and flowering. | mdpi.com |

In flavor chemistry, keto acids and their esters are highly valuable as versatile intermediates for the synthesis of new flavor and aroma molecules. nih.govacs.orgtandfonline.com While this compound is not itself a recognized flavorant, its parent acid and corresponding esters are excellent starting materials for synthetic investigations. Many significant flavor compounds are methyl ketones, which can be synthesized from β-keto ester precursors through reaction sequences like alkylation followed by decarboxylation. nih.govacs.orgtandfonline.com

The structure of 4-methyl-5-oxohexanoic acid provides two key reactive sites: the carboxylic acid and the ketone. These functional groups allow chemists to use it as a scaffold to build more complex molecules. For example, the asymmetric reduction of the ketone group can lead to chiral alcohols, which are crucial building blocks for enantiomerically pure pharmaceuticals, agrochemicals, and flavors. nih.gov The compound can serve as a precursor in the synthesis of a library of novel molecules, including more complex ketones and lactones, which can then be subjected to sensory analysis to identify potential new flavorants. smolecule.com This role as a foundational building block makes it a compound of interest in research aimed at discovering and developing new taste and aroma profiles. google.com

| Precursor Type | Synthetic Transformation Example | Resulting Compound Class | Relevance |

|---|---|---|---|

| β-Keto Ester | Alkylation and Decarboxylation | Aryl Ketones (e.g., Raspberry Ketone) | Demonstrates the use of keto-esters to build important flavoring ketones. nih.govacs.org |

| β-Keto Ester | Blaise Reaction followed by Hydrolysis/Decarboxylation | Methyl Ketones | A general route from nitriles to methyl ketones via keto-ester intermediates, many of which are flavor/aroma substances. tandfonline.com |

| Prochiral Ketone / Keto Ester | Asymmetric Biocatalytic Reduction | Enantiopure Alcohols | Chiral alcohols are highly valuable synthons for creating specific flavor compounds. nih.gov |

Advanced Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Methodologies for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating Sodium;4-methyl-5-oxohexanoate from reaction mixtures and quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary methods utilized.

High-Performance Liquid Chromatography (HPLC) Development and Validation

HPLC is a cornerstone for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

Research Findings:

In the synthesis of related compounds, such as certain pyrrole (B145914) derivatives, HPLC is crucial for monitoring the reaction progress. For instance, the conversion of starting materials during a synthesis can be tracked by HPLC to ensure the reaction goes to completion before proceeding with subsequent steps. chemicalbook.com Reverse-phase HPLC with UV detection is a common approach for assessing the purity of compounds like ethyl 5-methyl-4-oxohexanoate, a structurally similar ester. The choice of a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. The detection wavelength is often set around 210-254 nm to detect the carbonyl chromophore. For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the amount of the target compound in a sample. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Related Oxohexanoates

| Parameter | Value/Description |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 254 nm |

| Internal Standard | Adenosine (in some applications) researchgate.net |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

For volatile derivatives of this compound, or for the analysis of related, more volatile compounds, Gas Chromatography (GC) is the method of choice. When coupled with a Mass Spectrometer (GC-MS), it provides both retention time data for identification and mass spectral data for structural confirmation.

Research Findings:

GC-MS is extensively used in the analysis of reaction products. For example, in the study of Michael addition reactions, GC and GC-MS are employed to identify the products formed. smolecule.com The compound of interest is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule. In the analysis of a related compound, tert-butyl 5-hydroxy-4-oxohexanoate, GC-MS analysis on a system equipped with a DB-5ms column and helium as the carrier gas was reported. rsc.org The retention time (Rt) and the mass-to-charge ratios (m/z) of the fragments are used for identification. rsc.org For organic acid analysis, derivatization is often required to increase volatility and thermal stability. metbio.net

Table 2: Representative GC-MS Data for a Structurally Similar Compound (tert-Butyl 5-Hydroxy-4a-oxohexanoate)

| Parameter | Value | Reference |

| Column | DB-5ms | rsc.org |

| Carrier Gas | Helium | rsc.org |

| Flow Rate | 1 mL/min | rsc.org |

| Retention Time (Rt) | 8.68 min | rsc.org |

| m/z (%) | 158 (3), 146 (6), 129 (19), 111 (13), 102 (28), 87 (30), 69 (19), 59 (23), 57 (100) | rsc.org |

Chiral Chromatography for Enantiomeric Resolution

Since 4-methyl-5-oxohexanoate possesses a chiral center at the C4 position, it can exist as two enantiomers. Chiral chromatography is a specialized HPLC technique used to separate these enantiomers, which is critical in pharmaceutical and biological research where enantiomers can have different physiological activities.

Research Findings:

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the analysis of related chiral ketones and esters, chiral HPLC methods have been developed. For instance, the enantiomers of tert-butyl 3-benzoyloxy-4-methyl-5-oxohexanoate were separated by HPLC, with distinct retention times for the (3R,4S), (3S,4S), and (3S,4R) isomers. rsc.org The choice of the chiral stationary phase, often based on cellulose (B213188) or amylose (B160209) derivatives, is critical for achieving separation. The development of such methods is essential for synthesizing enantiomerically pure compounds, which is often a requirement in drug development. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are paramount for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

Research Findings:

For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the methylene (B1212753) protons, and the methine proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For example, the protons on the carbon adjacent to the carbonyl group would be shifted downfield. In the ¹H NMR spectrum of the related tert-butyl 3-hydroxy-4-methyl-5-oxohexanoate, specific signals corresponding to the different protons in the molecule were assigned. rsc.org Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the ester carbon, and the various aliphatic carbons. The chemical shift of the carbonyl carbon is typically in the range of 200-220 ppm. rsc.org In D₂O, which would be the solvent for the sodium salt, the chemical shifts can be referenced to an internal standard like TSP. illinois.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-methyl-5-oxohexanoate moiety

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (on C4) | ~1.1 | ~15 |

| CH₃ (C6) | ~2.1 | ~30 |

| CH₂ (C2) | ~2.5 | ~35 |

| CH₂ (C3) | ~1.8 | ~28 |

| CH (C4) | ~2.7 | ~48 |

| C=O (C5) | - | ~210 |

| C=O (C1) | - | ~180 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and ionic molecules like this compound, allowing for their analysis in the gas phase with minimal fragmentation.

Research Findings:

In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a charged capillary, forming charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the mass analyzer. For this compound, one would expect to observe the sodiated molecule [M+Na]⁺ in the positive ion mode or the deprotonated molecule [M-H]⁻ in the negative ion mode. The presence of sodium in the compound itself makes the observation of sodiated adducts highly probable. researchgate.net The addition of sodium acetate (B1210297) to the mobile phase can enhance the intensity of the sodiated molecular ion. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure of the molecule.

Table 4: Expected Ions in ESI-MS of this compound

| Ion | Mode | Expected m/z |

| [M+H]⁺ | Positive | 169.08 |

| [M+Na]⁺ | Positive | 191.06 |

| [M-H]⁻ | Negative | 167.07 |

M represents the neutral 4-methyl-5-oxohexanoic acid molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by the vibrational frequencies of its constituent functional groups: a ketone and a sodium carboxylate.

The structure of this compound contains two key functional groups that give rise to distinct and identifiable peaks in an IR spectrum. The ketone group (C=O) and the carboxylate group (COO⁻) are the primary chromophores. Unlike its corresponding carboxylic acid form, which would show a carbonyl stretch (C=O) around 1710 cm⁻¹ and a very broad hydroxyl (O-H) stretch from 2500-3300 cm⁻¹, the sodium salt exhibits characteristic absorptions for the carboxylate anion. spcmc.ac.injove.com

The carboxylate anion (COO⁻) features two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. spcmc.ac.in The asymmetric stretch is typically strong and appears in the region of 1550-1650 cm⁻¹. spcmc.ac.in The symmetric stretch is generally weaker and is found around 1400 cm⁻¹. spcmc.ac.in The presence of these two bands, coupled with the disappearance of the broad O-H acid band, is a clear confirmation of the formation of the carboxylate salt. spcmc.ac.inacs.org

The ketone carbonyl (C=O) stretch is expected to appear as a strong absorption band in its typical region, around 1715 cm⁻¹. spcmc.ac.in The aliphatic C-H bonds in the molecule will also produce stretching vibrations in the 2850-2960 cm⁻¹ region and bending vibrations around 1470-1450 cm⁻¹.

Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric Stretch | Carboxylate (COO⁻) | 1550 - 1650 | Strong |

| Symmetric Stretch | Carboxylate (COO⁻) | ~1400 | Weaker |

| C=O Stretch | Ketone | ~1715 | Strong |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 2960 | Medium-Strong |

| C-H Bend | Alkyl (CH₃, CH₂) | 1375 - 1470 | Variable |

This table is generated based on typical values for the specified functional groups. spcmc.ac.inacs.org911metallurgist.com

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.organr.frbruker.com This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is therefore a definitive method for determining the absolute configuration of enantiomers in solution. rsc.org

The this compound molecule possesses a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images: the (R)-enantiomer and the (S)-enantiomer. While these enantiomers have identical physical properties such as boiling point and solubility, and identical IR spectra, they interact differently with circularly polarized light. Their VCD spectra are mirror images of each other, exhibiting signals of equal magnitude but opposite sign for each vibrational mode. bruker.com

In a typical VCD study, the experimental spectrum of a purified enantiomer is measured. Concurrently, quantum mechanical calculations, often using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both the (R) and (S) configurations. wikipedia.orgresearchgate.net By comparing the experimental VCD spectrum—specifically the pattern of positive and negative bands (Cotton effects)—with the calculated spectra, the absolute configuration of the molecule can be unambiguously assigned. rsc.org

For this compound, the key vibrational modes of interest in a VCD spectrum would include the C-H stretching and bending modes, as well as the ketone and carboxylate stretching vibrations. The signs and intensities of the VCD signals associated with these vibrations are directly related to the molecule's absolute stereochemistry. The interaction between the chiral center and the nearby carbonyl groups is expected to produce significant VCD signals, making this technique particularly well-suited for the stereochemical analysis of this compound.

Application of VCD for Stereochemical Assignment of this compound

| Step | Description | Purpose |

| 1. Sample Preparation | A solution of an enantiomerically pure sample of this compound is prepared. | To obtain an experimental spectrum of a single enantiomer. |

| 2. VCD Measurement | The VCD and IR spectra are recorded using a VCD spectrometer. | To obtain the experimental chiroptical data. |

| 3. Computational Modeling | Theoretical VCD and IR spectra are calculated for both (R)- and (S)-enantiomers using quantum chemistry software. | To generate theoretical models for comparison. |

| 4. Spectral Comparison | The experimental VCD spectrum is compared to the calculated spectra for the (R) and (S) configurations. | To find the best match between experimental and theoretical data. |

| 5. Absolute Configuration Assignment | The absolute configuration is assigned based on which calculated spectrum—(R) or (S)—matches the experimental spectrum. | To definitively determine the three-dimensional structure of the enantiomer. |

This table outlines the general workflow for determining absolute configuration using VCD spectroscopy. wikipedia.orgrsc.org

Biochemical and Metabolic Significance of 4 Methyl 5 Oxohexanoic Acid

Involvement in Metabolic Pathways and Cycles (e.g., Carbohydrate Metabolism, Lipid Metabolism)

While direct and extensive research on the metabolic role of 4-methyl-5-oxohexanoic acid is limited, the functions of structurally similar keto acids provide significant insights into its potential biological involvement. Keto acids are pivotal intermediates in the metabolism of amino acids, carbohydrates, and lipids.

Research on isomers such as 4-methyl-2-oxopentanoic acid, a metabolite of the amino acid L-leucine, shows involvement in energy metabolism. medchemexpress.com Studies on this related compound indicate it can promote lipid accumulation in preadipocytes and affect insulin (B600854) resistance by influencing key signaling pathways. medchemexpress.com It is also known to act as a metabolic inhibitor and can cause oxidative damage. medchemexpress.com Another related compound, 5-methyl-2-oxohexanoic acid, is a product of isopropylmalate metabolism and has been shown to inhibit the biosynthesis of glucosinolates, which are defensive secondary metabolites in plants.

In lactic acid bacteria, various hydroxyacid dehydrogenases catalyze the stereospecific reduction of branched-chain 2-keto acids, which are derived from amino acid catabolism, playing a role in processes like cheese flavor formation. asm.org The physiological function of these enzymes is often to regenerate NAD+ required for the catabolism of amino acids, a process that leads to the production of ATP and various aroma compounds. asm.org Furthermore, inhibiting enzymes like acetyl-CoA carboxylase (ACC), which are central to lipid metabolism, is a known strategy for reducing hepatic steatosis (fatty liver). nih.gov ACC enzymes produce malonyl-CoA, a crucial building block for the synthesis of fatty acids and for the elongation of essential polyunsaturated fatty acids. nih.gov The structural features of 4-methyl-5-oxohexanoic acid suggest it could potentially interact with such metabolic pathways.

Role in Biosynthesis of Natural Products (e.g., in Marine Organisms)

The structural motif of 4-methyl-5-oxohexanoic acid is found within the broader family of branched-chain fatty acids, which are known precursors and components of various natural products. An isomer, 5-methyl-4-oxohexanoic acid, has been identified as a natural product in tobacco (Nicotiana tabacum). nih.gov

In marine environments, organisms are a rich source of complex bioactive compounds. [24 from initial search] Marine depsipeptides, for example, are polypeptides that contain both amino acid and hydroxy acid residues linked by amide and ester bonds. [24 from initial search] The biosynthesis of these complex molecules often incorporates unusual fatty acid building blocks, including those with methyl branching similar to 4-methyl-5-oxohexanoic acid. [24 from initial search] Examples from marine cyanobacteria and sponges include depsipeptides containing rare units like 3-amino-2-methylhexanoic acid and 3-hydroxy-4-methyl-tetradecanoic acid. [24 from initial search] The presence of these related structures in complex marine natural products suggests that compounds like 4-methyl-5-oxohexanoic acid could serve as intermediates or building blocks in the biosynthesis of bioactive molecules in various organisms.

Prebiotic Chemistry and Origin of Life Research Context

Keto acids are considered to be critical molecules in prebiotic chemistry and theories concerning the origin of life. astrobiology.com They are seen as key precursors that could have participated in the formation of reaction networks leading to the first biomolecules on early Earth. astrobiology.comresearchgate.net Research has demonstrated that α-ketoacids can react with cyanide and ammonia (B1221849) sources to form amino acids under plausible prebiotic conditions, suggesting a potential transition from simple abiotic chemistry to modern metabolic pathways. researchgate.netnih.gov

Specific research into the prebiotic role of pyruvate (B1213749), the simplest α-keto acid, has shown that it can generate more complex molecules under simulated prebiotic conditions. gatech.edu In studies led by Loren Williams at the Georgia Institute of Technology, the photochemistry of pyruvate on mineral surfaces like aluminum oxide (Al2O3) and titanium dioxide (TiO2) was investigated. gatech.edu Under irradiation, pyruvate was found to form higher molar mass oligomeric species, including a compound closely related to the subject of this article: 2,4-dihydroxy-2-methyl-5-oxohexanoic acid (DMOHA). gatech.edu This abiotic synthesis of a complex, multi-functional molecule from a simple precursor like pyruvate highlights a plausible pathway for the emergence of chemical complexity required for the origin of metabolism before the existence of enzymes. gatech.edursc.org

Stereochemical Considerations in Biological Activity

The molecular structure of 4-methyl-5-oxohexanoic acid contains a chiral center at the fourth carbon atom (C4), the point of methyl group attachment. nih.gov The presence of this stereocenter means the compound can exist in two distinct, non-superimposable mirror-image forms known as enantiomers: (R)-4-methyl-5-oxohexanoic acid and (S)-4-methyl-5-oxohexanoic acid.

This stereochemistry is of critical importance in a biological context. The enzymes that catalyze metabolic reactions are themselves chiral and typically exhibit a high degree of stereospecificity, meaning they can distinguish between the enantiomers of a substrate or product. tandfonline.comnih.gov Often, only one enantiomer of a bioactive molecule will fit correctly into the active site of its target enzyme or receptor to elicit a biological response, while the other enantiomer may be inactive or even have a different, sometimes toxic, effect. nih.gov

While specific studies on the differential activity of the (R) and (S) enantiomers of 4-methyl-5-oxohexanoic acid are not detailed in available literature, the principle of stereospecificity is well-established for related keto acids. For example, the biological activity of the related compound (2S)-2-methyl-5-oxohexanoic acid is directly tied to its specific stereoconfiguration. cymitquimica.com Similarly, enzymes such as ketoreductases and hydroxyacid dehydrogenases, which act on keto acids, perform their function with specific stereochemical outcomes, producing either the (R) or (S) form of the corresponding hydroxy acid. asm.orgnih.gov This enzymatic control over stereochemistry is fundamental to the biosynthesis of complex natural products like polyketides and to the regulation of metabolic pathways. asm.orgnih.gov Therefore, any potential biological activity of 4-methyl-5-oxohexanoic acid would be intrinsically dependent on its stereochemical form.

Environmental Chemistry and Atmospheric Research of Oxocarboxylic Acids

Occurrence and Formation in Atmospheric Aerosols

Oxocarboxylic acids are significant components of secondary organic aerosol (SOA), which is formed through the atmospheric oxidation of volatile organic compounds (VOCs). These acids are not typically emitted directly but are produced in the atmosphere through complex chemical reactions.

Formation from VOC Precursors: The primary formation pathway for oxocarboxylic acids is the gas-phase oxidation of both biogenic and anthropogenic VOCs by major atmospheric oxidants like ozone (O₃), the hydroxyl radical (•OH), and the nitrate (B79036) radical (NO₃).

Biogenic VOCs: Monoterpenes (C₁₀H₁₆), such as α-pinene and limonene, and isoprene (B109036) (C₅H₈), which are emitted in vast quantities by terrestrial vegetation, are key precursors. mdpi.comresearchgate.net The oxidation of these compounds creates a cascade of highly functionalized products. For instance, studies on the ozonolysis of α-terpinene, another common monoterpene, have identified 5-methyl-4-oxo-hexanoic acid (an isomer of the target compound) as a reaction product, demonstrating a clear formation route for this type of molecular structure in the atmosphere. vaia.com

Anthropogenic VOCs: Aromatic compounds from fuel combustion and industrial processes also contribute to the formation of different types of oxocarboxylic acids. copernicus.org

The oxidation products of these VOCs often have low volatility, causing them to partition from the gas phase into the particle phase, where they contribute to the formation and growth of SOA. mdpi.comcopernicus.org The presence of both a ketone and a carboxylic acid functional group makes 4-methyl-5-oxohexanoic acid a typical example of a second- or third-generation oxidation product.

Atmospheric Observations: Field measurements have confirmed the presence of a wide array of oxocarboxylic acids in atmospheric aerosols across different environments, from polluted urban centers to remote marine and forested areas. mdpi.com For example, pyruvic acid and glyoxylic acid are among the most frequently detected oxocarboxylic acids. mdpi.com While specific measurements of 4-methyl-5-oxohexanoic acid are not widely reported, its presence is plausible given the detection of its structural isomers and other related compounds in aerosol samples.

Gas-Phase and Aqueous-Phase Reactions in the Atmosphere

Once formed, 4-methyl-5-oxohexanoic acid can undergo further reactions in both the gas and aqueous phases of the atmosphere.

Gas-Phase Reactions: In the gas phase, the dominant chemical loss process for 4-methyl-5-oxohexanoic acid is reaction with the hydroxyl radical (•OH). copernicus.orgresearchgate.net The reaction proceeds via hydrogen atom abstraction from C-H or O-H bonds.

Reaction Sites: The most likely sites for H-atom abstraction are the methyl groups and the aliphatic chain. The hydrogen atom of the carboxylic acid group (-COOH) is also a potential site for abstraction. acs.org

Structure-Activity Relationships (SARs): In the absence of direct experimental data, SARs are used to estimate the rate constant for this reaction. These models predict reactivity based on the molecular structure. copernicus.org For comparison, the theoretically calculated gas-phase reaction rate constant for a similar compound, pyruvic acid, with •OH is highly dependent on the molecule's conformation but is in the range of 10⁻¹² to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.netacs.org

Aqueous-Phase Reactions: Due to its water-soluble nature, a significant fraction of 4-methyl-5-oxohexanoic acid partitions into atmospheric aqueous phases like cloud droplets, fog, and aerosol water. Here, its chemistry is governed by several processes:

Acid-Base Equilibria: In solution, the carboxylic acid group exists in equilibrium with its deprotonated carboxylate form. The position of this equilibrium is determined by the acid dissociation constant (pKa) and the pH of the aqueous medium, which can range from highly acidic (pH <3) to near-neutral. acs.org The pKa for 4-methyl-5-oxohexanoic acid is not experimentally determined but is expected to be around 4.5-5.0, similar to other aliphatic carboxylic acids.

Hydration: The ketone group can react with water in a reversible hydration reaction to form a gem-diol. nih.govnih.gov This equilibrium is important because the gem-diol form has a lower volatility than the keto-form, which enhances the partitioning of the compound into the particle phase. mdpi.com

Oxidation by •OH: Reaction with hydroxyl radicals is also a major sink in the aqueous phase. The reactivity is strongly pH-dependent; the deprotonated carboxylate anion reacts more rapidly with •OH than the neutral carboxylic acid due to the electrophilic nature of the radical. copernicus.orgrsc.org Rate constants for analogous compounds are on the order of 10⁸ to 10⁹ L mol⁻¹ s⁻¹. acs.orgnih.gov

Photochemical Transformations in Environmental Contexts

The presence of a carbonyl (ketone) group allows oxocarboxylic acids to participate in photochemical reactions, which can be a significant atmospheric degradation pathway.

Direct Photolysis: The carbonyl group has an n→π* electronic transition that allows it to absorb sunlight at wavelengths greater than 290 nm (the actinic region). mdpi.comencyclopedia.pub This absorption can excite the molecule and lead to its dissociation (photolysis), breaking C-C bonds and forming radical species. nih.gov For pyruvic acid, aqueous photolysis is a dominant atmospheric sink, with a lifetime estimated to be as short as 22 minutes. mdpi.comencyclopedia.pub

Photosensitization: Photo-excited oxocarboxylic acids can act as photosensitizers. They can transfer their excess energy to other molecules, such as molecular oxygen, to produce reactive oxygen species or initiate radical reactions in other non-photoactive compounds present in the aerosol. nih.govnih.gov

Oligomer Formation: The radical products of photolysis can undergo further reactions, including recombination with other radicals to form larger, more complex molecules known as oligomers. nih.govnih.gov This process is a key mechanism for the chemical aging of SOA, increasing its molecular weight and complexity and altering its physical properties.

The efficiency of these photochemical processes is described by the photolysis quantum yield (Φ), which is the ratio of molecules transformed to photons absorbed. mdpi.comencyclopedia.pub Quantum yields are highly dependent on environmental conditions such as pH and the presence of oxygen. researchgate.net

Environmental Fate Modeling and Reaction Kinetics

Key Modeling Parameters: For 4-methyl-5-oxohexanoic acid, the following parameters are crucial for accurately modeling its fate:

Henry's Law Constant (K_H): This parameter describes the partitioning of the compound between the gas and aqueous phases. It is a critical factor in determining whether the compound will react primarily in the gas phase or in atmospheric water. mdpi.com For multifunctional compounds, K_H can be difficult to predict and is influenced by aqueous-phase reactions like hydration. acs.org

Acid Dissociation Constant (pKa): This determines the speciation (protonated vs. deprotonated form) in the aqueous phase, which in turn affects the compound's reactivity and partitioning behavior. nih.gov

Reaction Rate Constants (k_OH): The rate constants for reaction with •OH radicals in both the gas and aqueous phases are needed to calculate the chemical lifetime with respect to this major oxidant. copernicus.orgcopernicus.org

Photolysis Quantum Yield (Φ) and Absorption Cross-Section: These parameters are required to calculate the rate of photochemical degradation. encyclopedia.pubresearchgate.net

Due to the lack of experimental data specifically for sodium;4-methyl-5-oxohexanoate or its acid form, values for analogous compounds are used as proxies in models. The tables below present kinetic data for representative oxocarboxylic acids that help constrain the likely behavior of 4-methyl-5-oxohexanoic acid.

Interactive Data Table: Physicochemical and Kinetic Parameters for Selected Oxocarboxylic Acids

| Parameter | Compound | Value | Temperature (K) | Phase | Reference |

| pKa | Pyruvic Acid (oxo form) | 2.39 | 298 | Aqueous | nih.gov |

| Glyoxylic Acid | 3.33 | 298 | Aqueous | nih.gov | |

| Lactic Acid | 3.86 | 298 | Aqueous | nih.gov | |

| Henry's Law Constant (K_H) | Pyruvic Acid | 3.1 x 10³ mol m⁻³ Pa⁻¹ | 298 | Aqueous | mdpi.com |

| Glyoxylic Acid | 1.1 x 10² mol m⁻³ Pa⁻¹ | 298 | Aqueous | mdpi.com | |

| Aqueous k_OH | Lactic Acid (protonated) | 6.1 x 10⁸ L mol⁻¹ s⁻¹ | 298 | Aqueous | nih.gov |

| Lactate (deprotonated) | 8.6 x 10⁸ L mol⁻¹ s⁻¹ | 298 | Aqueous | nih.gov | |

| Pyruvic Acid | ~1.2 x 10⁹ L mol⁻¹ s⁻¹ | 298 | Aqueous | rsc.org | |

| Aqueous Photolysis Lifetime | Pyruvic Acid | 22 minutes | - | Aqueous | mdpi.comencyclopedia.pub |

| Glyoxylic Acid | 11 days | - | Aqueous | mdpi.comencyclopedia.pub |

Future Directions and Research Opportunities

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize safer reagents. innovareacademics.in Future research concerning sodium;4-methyl-5-oxohexanoate will likely prioritize the development of more sustainable synthetic methods.

Current synthesis often relies on base-catalyzed Michael additions. universiteitleiden.nl Green alternatives to these established methods are actively being sought. Research into solvent-free reaction conditions represents a significant step forward. For instance, protocols using solid bases like potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) have demonstrated the potential to eliminate organic solvents, thereby reducing waste and improving reaction efficiency. smolecule.com Microwave-assisted synthesis is another promising area, offering substantial reductions in reaction time and energy usage. smolecule.com

Further research could focus on:

Renewable Feedstocks: Investigating pathways to synthesize the precursor molecules, such as methyl acrylate (B77674) and 2-methylacetoacetate, from renewable biomass sources. libretexts.org

Safer Solvents: While solvent-free reactions are ideal, research into the use of greener solvents like water or ionic liquids could provide viable alternatives to volatile organic compounds. innovareacademics.inresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. libretexts.org A patent for a related compound, methyl 5-oxohexanoate, highlights a method using affordable raw materials and catalysts that aligns with green chemistry principles, achieving high selectivity. google.com

Exploration of Bio-Inspired Synthetic Routes

Biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations, offers a powerful, bio-inspired approach to synthesis. mdpi.com These methods are renowned for their high selectivity (chemo-, regio-, and stereoselectivity) and operation under mild, environmentally benign conditions, such as ambient temperatures and aqueous media. acs.org

For a keto-ester like 4-methyl-5-oxohexanoate, future bio-inspired research could explore:

Enzymatic Reductions: The ketone functionality is an ideal target for stereoselective reduction by ketoreductases or alcohol dehydrogenases (ADHs) to produce chiral hydroxy-esters, which are valuable building blocks. The use of whole cells, such as baker's yeast, or isolated enzymes has been reported for the reduction of related keto-esters. mdpi.com

Lipase-Catalyzed Reactions: Lipases can be used for the enantioselective hydrolysis of the corresponding ester (methyl 4-methyl-5-oxohexanoate), enabling kinetic resolution to access enantiomerically pure forms of the acid or ester. acs.orgmdpi.com

Imine Reductase (IRED) Systems: In multi-step syntheses, the ketone group could be converted to an imine, which can then be stereoselectively reduced using IREDs, as demonstrated in the synthesis of the alkaloid dihydropinidine from a related diketone. acs.org This opens pathways to chiral amine derivatives.

Developing "designer cells" that co-express multiple enzymes for a concurrent multi-enzyme cascade could streamline synthetic routes from simple precursors to complex, chiral derivatives of 4-methyl-5-oxohexanoate in a one-pot fashion. acs.org

Mechanistic Elucidation of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. While the general mechanism for the Michael addition used in the synthesis of 4-methyl-5-oxohexanoate is understood to proceed via an enolate intermediate universiteitleiden.nlsmolecule.com, deeper mechanistic studies are warranted.

Future research should aim to:

Investigate Reaction Intermediates: Utilize advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling (e.g., DFT calculations) to identify and characterize transient intermediates and transition states.

Clarify Side Reactions: Analyze the formation of byproducts, such as the over-alkylation that can occur during synthesis, to devise strategies for their suppression.

Study Cyclization Pathways: The compound serves as a precursor to cyclic molecules like cyclohexanediones. universiteitleiden.nl Elucidating the mechanism of these intramolecular condensation reactions can lead to better control over the synthesis of important cyclic scaffolds.

Explore Photochemical Reactions: Visible-light-mediated reactions are an emerging area in organic synthesis. acs.org Investigating the potential for light-mediated oxidative or coupling reactions involving 4-methyl-5-oxohexanoate could unlock novel synthetic transformations.

Development of Advanced Catalytic Systems

The catalyst is central to the synthesis and transformation of 4-methyl-5-oxohexanoate. Moving beyond traditional stoichiometric bases like sodium methoxide (B1231860) universiteitleiden.nl, research is focused on developing more efficient, selective, and recyclable catalytic systems.

Key areas for development include:

Heterogeneous Catalysts: Solid-supported catalysts, such as KF/Al₂O₃, offer significant advantages in terms of easy separation from the reaction mixture and potential for reuse, contributing to greener processes. smolecule.com

Lewis Acid Catalysis: Lewis acids like cerium(III) chloride have been shown to effectively catalyze Michael additions in the synthesis of related diketones, providing high yields under mild conditions. acs.org

Organocatalysis: The use of small organic molecules, such as proline and its derivatives, as catalysts for asymmetric reactions is a well-established field. acs.org Developing organocatalytic systems for the asymmetric synthesis or transformation of 4-methyl-5-oxohexanoate could provide a metal-free route to chiral products.

Biocatalytic Systems: As mentioned, the development and engineering of enzymes (e.g., ADHs, IREDs, lipases) with enhanced stability, activity, and substrate scope represent a major frontier in catalysis. acs.orgacs.org

Table 1: Comparison of Catalytic Systems for Synthesis and Transformation of 4-methyl-5-oxohexanoate and Related Compounds

| Catalyst Type | Specific Example(s) | Reaction Type | Advantages | Research Opportunities |

| Homogeneous Base | Sodium methoxide (NaOMe) universiteitleiden.nl | Michael Addition | High reactivity, well-established | Difficult to separate, generates waste |

| Heterogeneous Base | KF/Al₂O₃ smolecule.com | Michael Addition | Recyclable, solvent-free potential | Optimization of catalyst loading and reusability |